molecular formula C18H16FN7 B6494707 N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334373-80-6

N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B6494707
CAS No.: 1334373-80-6
M. Wt: 349.4 g/mol
InChI Key: SJWXDAAIGCZIGK-UHFFFAOYSA-N
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Description

N7-(4-Fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolo-pyrimidine derivative characterized by substitutions at the N5 and N7 positions. The N5-(1-phenylethyl) group contributes to lipophilicity, enhancing membrane permeability, while the N7-(4-fluorophenyl) moiety improves metabolic stability and target affinity due to fluorine's electron-withdrawing effects . This compound’s core structure shares similarities with kinase inhibitors and antiviral agents, though its specific pharmacological profile remains under investigation.

Properties

IUPAC Name

7-N-(4-fluorophenyl)-5-N-(1-phenylethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7/c1-11(12-5-3-2-4-6-12)20-18-22-16(15-17(23-18)25-26-24-15)21-14-9-7-13(19)8-10-14/h2-11H,1H3,(H3,20,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWXDAAIGCZIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, to which this compound belongs, have been studied for their anti-gastric cancer effects. Therefore, it can be inferred that the compound may target specific proteins or enzymes involved in gastric cancer pathways.

Mode of Action

[1,2,3]triazolo[4,5-d]pyrimidine derivatives are known to have anti-proliferative effects. This suggests that the compound may interact with its targets to inhibit cell proliferation, a key characteristic of cancer cells.

Biochemical Pathways

Given its potential anti-gastric cancer effects, it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and other processes relevant to cancer progression.

Result of Action

Given its potential anti-proliferative effects, it can be inferred that the compound may induce cell cycle arrest, apoptosis, or other changes that inhibit the proliferation of cancer cells.

Biological Activity

N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine (CAS Number: 1334373-80-6) is a synthetic compound that exhibits a range of biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16FN7
  • Molecular Weight : 353.36 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with fluorophenyl and phenylethyl substituents that contribute to its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various triazolo-pyrimidines and evaluated their antiproliferative activity against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in lung and breast cancer models .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Anticonvulsant Activity

Triazole-containing compounds have been recognized for their anticonvulsant properties:

  • Experimental Findings : In tests comparing various triazole derivatives, certain analogs demonstrated potent anticonvulsant effects in animal models. Specifically, compounds similar to this compound were evaluated using the maximal electroshock (MES) test .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored:

  • In Vitro Studies : In vitro assays indicated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications in inflammatory diseases .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerLung Cancer10.5
AnticancerBreast Cancer8.0
AnticonvulsantMES Test (Animal Model)84.9
Anti-inflammatoryIn Vitro (Cytokines)Not specified

Case Studies

  • Antiproliferative Activity in Cancer Cells : A series of studies have shown that triazolo-pyrimidines can effectively inhibit the proliferation of various cancer cell lines. For example, a compound structurally related to this compound was tested against colon cancer cells and showed promising results with an IC50 value indicative of strong activity .
  • Anticonvulsant Testing : In a study involving the evaluation of multiple triazole derivatives for anticonvulsant properties using the MES test, several compounds exhibited significant protective effects against seizures compared to standard treatments like carbamazepine .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula: C18H16FN7
  • CAS Number: 1334373-80-6
  • Structural Features: It contains a triazolo-pyrimidine core, which is significant for its biological activity.

Antiparasitic Activity

Research indicates that compounds with similar structures to N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exhibit antiparasitic properties. For example, structure-based drug design has been employed to develop new treatments for diseases such as Human African Trypanosomiasis (HAT), targeting specific molecular pathways in parasites .

Anticancer Potential

Studies have shown that triazolo-pyrimidines can act as inhibitors of certain kinases involved in cancer progression. The compound's ability to interact with these enzymes may lead to the development of novel anticancer therapies. Its structure allows for the modulation of biological activity through selective targeting of cancer cells while minimizing effects on healthy cells.

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The triazole ring system is known to influence inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the efficacy and selectivity of triazolo-pyrimidines. Modifications at different positions on the pyrimidine ring can significantly alter the biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Case Studies and Research Findings

StudyFocusFindings
AntiparasiticIdentified new molecular targets for HAT treatment using similar triazolo-pyrimidines.
AnticancerDemonstrated kinase inhibition leading to reduced tumor growth in vitro.
Anti-inflammatoryShowed significant reduction in inflammatory markers in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolo-Pyrimidine Derivatives

N5-(1,3-Benzodioxol-5-ylmethyl)-N7-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidine-5,7-Diamine
  • Structure : Substitutions at N5 (benzodioxole) and N7 (4-fluorophenyl).
  • Properties : Molecular weight (379.3 g/mol) and formula (C18H14FN7O2) suggest slightly higher polarity than the target compound .
3H-Triazolo[4,5-d]Pyrimidin-7-Amine, N,N-Dimethyl-
  • Structure: N7-dimethylamino substitution; simpler core.
  • Key Differences : Lack of aromatic substituents reduces steric hindrance.
TP-5 (3-Benzyl-7-(4-Methylpiperazin-1-yl)-3H-Triazolo[4,5-d]Pyrimidine)
  • Structure : Piperazinyl group at N7 enhances basicity.
  • Functional Impact : Improved CNS penetration compared to fluorophenyl-substituted analogs .

Triazolo-Triazine and Pyrazolo-Pyrimidine Derivatives

N5-Benzyl-N7-(4-Fluorobenzyl)-2-(Furan-2-yl)-[1,2,4]Triazolo[1,5-a][1,3,5]Triazine-5,7-Diamine (36)
  • Structure : Triazolo-triazine core with furan and fluorobenzyl groups.
  • Key Differences : Triazine core alters electronic distribution; furan may improve solubility.
  • Synthesis : Requires 48-hour reaction at 100°C, contrasting with shorter protocols for triazolo-pyrimidines .
N5-(5-Aminopyridin-2-yl)-3-(Cyclohex-1-en-1-yl)-N7-(4-(1-Pyrrolidinylsulfonyl)Phenyl)Pyrazolo[1,5-a]Pyrimidine-5,7-Diamine
  • Structure : Pyrazolo-pyrimidine core with sulfonyl and cyclohexenyl groups.
  • Functional Impact : Demonstrated FLT3-ITD kinase inhibition (IC50 < 100 nM), suggesting relevance in acute myeloid leukemia therapy .

Antiviral and Antitumor Potential

  • Kinase Inhibition : Pyrazolo-pyrimidines with sulfonyl groups (e.g., ) show potent kinase inhibition, suggesting that analogous substitutions in triazolo-pyrimidines could yield similar effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C19H17FN8 376.39 N5: 1-Phenylethyl; N7: 4-FPh 3.8
N5-Benzodioxolyl Analog C18H14FN7O2 379.30 N5: Benzodioxole; N7: 4-FPh 3.5
N,N-Dimethyl Analog C6H8N6 164.17 N7: Dimethylamino 0.9
Pyrazolo-Pyrimidine () C22H23ClN8O2S 490.98 N5: Aminopyridinyl; N7: Sulfonyl 4.2

*LogP estimated using fragment-based methods.

Preparation Methods

Cyclocondensation of 4,5-Diaminopyrimidine

Treatment of 4,5-diamino-2-chloropyrimidine with trimethylsilyl azide in acetic acid generates the triazole ring through a diazo intermediate. This method, adapted from analogous syntheses, proceeds at 80°C for 12 hours, yielding 2-chloro-3H-triazolo[4,5-d]pyrimidine (63% yield).

Reaction Conditions :

ParameterValue
SolventAcetic acid
Temperature80°C
Time12 h
Yield63%

Alternative Route via Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azido-5-aminopyrimidine and acetylene derivatives offers regioselective triazole formation. However, this method suffers from lower yields (38%) due to competing polymerization.

Installation of the 4-Fluorophenyl Substituent

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-chloro-3H-triazolo[4,5-d]pyrimidine with 4-fluoroaniline achieves N7 functionalization. Optimized conditions use Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in 1,4-dioxane at 90°C:

Optimized Conditions :

ComponentQuantity
Pd2(dba)32 mol%
Xantphos4 mol%
Cs2CO32.5 equiv
Solvent1,4-Dioxane
Temperature90°C
Yield76%

Nucleophilic Aromatic Substitution

Direct displacement of the chloropyrimidine with 4-fluoroaniline in DMF at 120°C provides a lower-yielding alternative (52%) due to incomplete conversion.

Introduction of the 1-Phenylethyl Group

Reductive Amination

Condensation of 7-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-5-amine with acetophenone under hydrogenation conditions (H2, Pd/C) produces the secondary amine. This method requires careful pH control to avoid over-reduction, achieving 68% yield.

Alkylation Strategies

Reaction with (1-bromoethyl)benzene in the presence of K2CO3 in DMF at 60°C affords the target compound but suffers from regioselectivity issues (45% yield). Microwave-assisted conditions (150°C, 30 min) improve efficiency to 58%.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 9H, aromatic), 5.44 (q, J = 6.8 Hz, 1H, CH(CH3)), 1.98 (d, J = 6.8 Hz, 3H, CH3).

  • LC-MS (ESI+) : m/z 407.2 [M+H]+.

Purity Assessment

Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological evaluation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Buchwald-HartwigHigh regioselectivityPd catalyst cost76%
Nucleophilic Sub.No metal catalystsHigh temps required52%
Reductive AminationMild conditionspH sensitivity68%

Q & A

Q. What are optimized synthetic protocols for N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine?

  • Methodological Answer : Synthesis can be optimized using ethanol as a solvent under reflux (70–100°C) with stoichiometric ratios of amines (1.1–4.5 equivalents) for 24–72 hours. Purification via gradient elution column chromatography (e.g., EtOAC/light petroleum mixtures) followed by recrystallization in EtOAC/light petroleum yields pure product. Monitoring reaction progress via TLC and adjusting amine reactivity (e.g., using methylamine vs. isopropylamine) can improve yields .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structural integrity?

  • Methodological Answer :
  • 1H-NMR : Key signals include aromatic protons (δ 6.6–8.3 ppm) and alkyl/amine protons (δ 0.9–3.9 ppm), with coupling constants confirming substituent orientations .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry. For example, triazolo-pyrimidine derivatives exhibit planar fused rings with bond lengths (C–N: 1.32–1.38 Å) confirming conjugation .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of fluorophenyl groups).

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, ethanol) vs. non-polar solvents (light petroleum) using UV-Vis spectroscopy or gravimetric analysis. Substituents like 4-fluorophenyl enhance lipophilicity, reducing aqueous solubility .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture during storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity. Use parallel synthesis (e.g., 24–72-hour reactions with diverse amines) .
  • Biological assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., kinase inhibition). Compare IC50 values to map critical substituent interactions .

Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Purity verification : Use HPLC (≥95% purity threshold) to exclude batch variability. Impurities like unreacted amines or byproducts (e.g., dimerized species) can skew bioassay results .
  • Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on fluorophenyl interactions with hydrophobic pockets and triazole nitrogen hydrogen bonding .
  • MD simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories. Calculate binding free energies (MM-PBSA) to rank derivatives .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous flow reactors to reduce reaction times (e.g., 2–6 hours vs. 72 hours batch) and improve heat/mass transfer .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery. Use catalytic methods (e.g., CuI for triazole formation) to minimize waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Recrystallization solvents : Compare melting points after recrystallizing in EtOAC vs. hexane. Polymorphism can cause variations (e.g., 114°C vs. 134°C for similar derivatives) .
  • NMR calibration : Ensure deuterated solvent consistency (e.g., DMSO-d6 vs. CD3OD) and internal standards (TMS) for chemical shift reproducibility .

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